molecular formula C11H16ClNO B1455724 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride CAS No. 1354954-14-5

2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride

Cat. No. B1455724
CAS RN: 1354954-14-5
M. Wt: 213.7 g/mol
InChI Key: KNKZJWPSCFLPQX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the methoxyphenyl, methylcyclopropane, and amine groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the methoxyphenyl and amine groups could potentially make this compound polar and capable of forming hydrogen bonds.

Scientific Research Applications

Stereocontrolled Synthesis

Researchers have developed stereocontrolled approaches to synthesize 2-(2-aminoalkyl)-1-hydroxycyclopropanes, involving a stepwise procedure that includes a 1,3-dipolar cycloaddition. This methodology could be relevant for producing derivatives of 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride for specific research applications (Baird, Huber, & Clegg, 2001).

Antiviral Activity

Novel tricyclic compounds with unique amine moieties have been synthesized for the development of anti-influenza virus agents. This research demonstrates the potential of utilizing structural analogs of 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride in the search for new antiviral drugs (Oka et al., 2001).

Antibacterial Activity

Compounds synthesized from methoxyphenyl derivatives, including those related to 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride, have shown significant antibacterial activity against various strains of bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Osarumwense, 2022).

Enzymatic Synthesis Approaches

A chemoenzymatic route to synthesize key chiral intermediates for pharmaceutical applications demonstrates the versatility of cyclopropane derivatives in medicinal chemistry. Such methodologies could potentially apply to the synthesis of 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride and its derivatives (Parker et al., 2012).

Palladium-Catalyzed C–N Bond Formation

Research on the palladium-catalyzed amination of aryl bromides with cyclopropylamine to prepare various N-arylcyclopropylamines showcases advanced synthetic techniques that could be applicable to the preparation of 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride analogs (Cui & Loeppky, 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its pharmacokinetics, or exploring its mechanism of action .

properties

IUPAC Name

2-(2-methoxyphenyl)-2-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-11(7-10(11)12)8-5-3-4-6-9(8)13-2;/h3-6,10H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKZJWPSCFLPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C2=CC=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354954-14-5
Record name Cyclopropanamine, 2-(2-methoxyphenyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354954-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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